molecular formula C19H24N4O3 B4250895 N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B4250895
M. Wt: 356.4 g/mol
InChI Key: RYIRUSBJBJJRGL-UHFFFAOYSA-N
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Description

N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, a pyrazole ring, and a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-12-11-13(2)26-17(12)19(25)22-9-6-15(7-10-22)23-16(5-8-20-23)21-18(24)14-3-4-14/h5,8,11,14-15H,3-4,6-7,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIRUSBJBJJRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Preparation of 3,5-dimethyl-2-furoic acid: This can be achieved through the oxidation of 3,5-dimethylfuran using an oxidizing agent such as potassium permanganate.

    Formation of 1-(3,5-dimethyl-2-furoyl)-4-piperidinyl intermediate: This involves the reaction of 3,5-dimethyl-2-furoic acid with piperidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Synthesis of 1H-pyrazol-5-yl intermediate: This can be prepared by reacting hydrazine with an appropriate diketone.

    Coupling of intermediates: The final step involves coupling the 1-(3,5-dimethyl-2-furoyl)-4-piperidinyl intermediate with the 1H-pyrazol-5-yl intermediate in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperidine and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products Formed

    Oxidation: Furanones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique combination of functional groups makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethyl-3-furoyl)piperidine
  • 5-amino-pyrazoles
  • Hydrazine-coupled pyrazoles

Uniqueness

N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is unique due to its combination of a furan ring, a piperidine ring, a pyrazole ring, and a cyclopropane carboxamide moiety. This combination of functional groups provides it with distinct chemical and biological properties that are not commonly found in other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

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